![molecular formula C13H18OTe B14423601 [(2-Methoxycyclohexyl)tellanyl]benzene CAS No. 82486-24-6](/img/structure/B14423601.png)
[(2-Methoxycyclohexyl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methoxycyclohexyl)tellanyl]benzene is an organotellurium compound that features a benzene ring substituted with a tellanyl group attached to a 2-methoxycyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxycyclohexyl)tellanyl]benzene typically involves the reaction of 2-methoxycyclohexyl lithium with tellurium tetrachloride, followed by the introduction of a benzene ring through a coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Methoxycyclohexyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to tellurium hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of tellurium dioxide (TeO₂) and other oxides.
Reduction: Formation of tellurium hydrides (R-TeH).
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[(2-Methoxycyclohexyl)tellanyl]benzene has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of [(2-Methoxycyclohexyl)tellanyl]benzene involves its interaction with molecular targets through the tellanyl group. The tellanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Methoxycyclohexyl)selenyl]benzene: Similar structure with selenium instead of tellurium.
[(2-Methoxycyclohexyl)sulfanyl]benzene: Similar structure with sulfur instead of tellurium.
[(2-Methoxycyclohexyl)stannyl]benzene: Similar structure with tin instead of tellurium.
Uniqueness
[(2-Methoxycyclohexyl)tellanyl]benzene is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and tin analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
82486-24-6 |
|---|---|
Molekularformel |
C13H18OTe |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
(2-methoxycyclohexyl)tellanylbenzene |
InChI |
InChI=1S/C13H18OTe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
QVURWDOMADVZJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
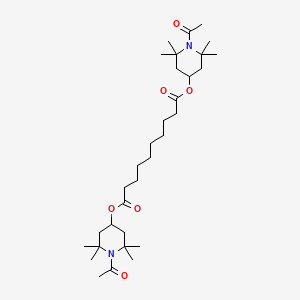
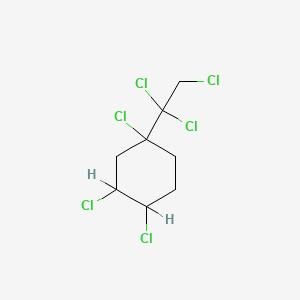
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
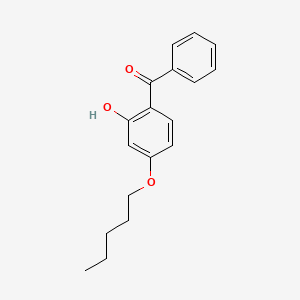
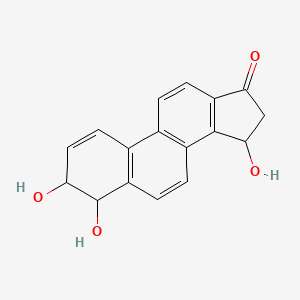
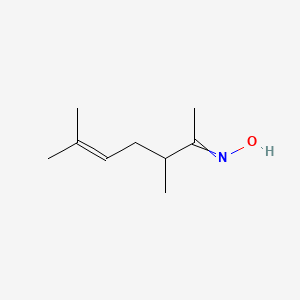
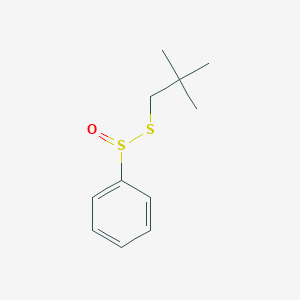
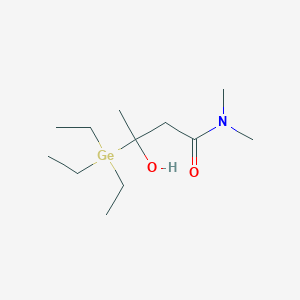
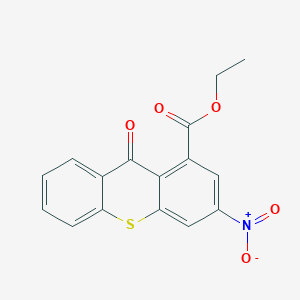
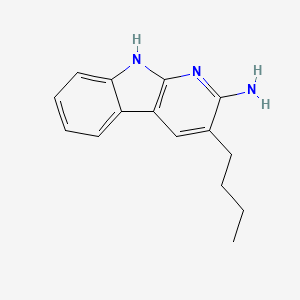
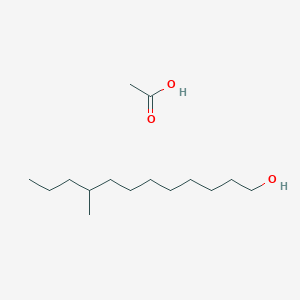
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
